molecular formula C11H14N2O2S B5802725 N'-cyclopentylidenebenzenesulfonohydrazide

N'-cyclopentylidenebenzenesulfonohydrazide

Cat. No. B5802725
M. Wt: 238.31 g/mol
InChI Key: HDCHKNOYXSKAPN-UHFFFAOYSA-N
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Description

N-cyclopentylidenebenzenesulfonohydrazide, also known as CPBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBH is a hydrazide derivative that is structurally similar to thiosemicarbazide and semicarbazide. It has been studied for its anti-tuberculosis and anti-cancer properties.

Scientific Research Applications

Synthesis and Chemical Reactions

N'-cyclopentylidenebenzenesulfonohydrazide (referred to as NBSH in related studies) has been found valuable in the synthesis of various organic compounds. Myers, Zheng, and Movassaghi (1997) highlight its use in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and for the deoxygenation of unhindered alcohols. These transformations are facilitated by Mitsunobu displacement of an alcohol with NBSH followed by in situ elimination of o-nitrobenzenesulfinic acid. The mild reaction conditions (neutral pH, temperatures ≤23 °C) make it suitable for substrates with sensitive functional groups (Myers, Zheng, & Movassaghi, 1997).

Antimicrobial and Antifungal Applications

Sirajuddin et al. (2013) synthesized Schiff base compounds using N'-substituted benzohydrazide and sulfonohydrazide derivatives, which demonstrated significant antimicrobial and antifungal activities. These compounds were effective against several bacterial and fungal strains, with their minimum inhibitory concentration (MIC) for antibacterial activity ranging from 1.95 to 500 μg/mL (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Sensor Development

Hussain et al. (2017) used derivatives of NBSH for developing a selective sensor for detecting mercury (Hg2+) ions. These derivatives were deposited on a glassy carbon electrode with a Nafion coating, exhibiting enhanced sensitivity, reproducibility, and stability in detecting Hg2+ in water samples. The sensor demonstrated a linear response over a wide range of Hg2+ concentrations, indicating its potential utility in environmental monitoring (Hussain, Rahman, Arshad, & Asiri, 2017).

Medicinal Chemistry

In the field of medicinal chemistry, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles have been reported by Malwal et al. (2012). One of these compounds, N-Benzyl-2,4-dinitrobenzenesulfonamide, exhibited higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Mtb), suggesting its potential as an antimycobacterial agent (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

properties

IUPAC Name

N-(cyclopentylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-16(15,11-8-2-1-3-9-11)13-12-10-6-4-5-7-10/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCHKNOYXSKAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-cyclopentylidenebenzenesulfonohydrazide

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